tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate” is a chemical compound with the CAS Number: 1252672-84-6 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl (4-hydroxybicyclo [2.2.2]octan-1-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-11(2,3)17-10(15)14-12-4-7-13(16,8-5-12)9-6-12/h16H,4-9H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Structural Analysis
One of the fundamental applications of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate involves its role as an intermediate in the synthesis of complex molecules. For instance, it has been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where its crystal structure was crucial in confirming the relative substitution of the cyclopentane ring, aligning with β-2-deoxyribosylamine (Ober et al., 2004). Another study focused on synthesizing an intermediate of the natural product jaspine B from L-Serine, showcasing the compound's versatility in organic synthesis (Tang et al., 2014).
Advanced Material Research
The compound has also found applications in the development of materials science, such as in the construction of nanofibers with strong blue emissive properties. These nanofibers, synthesized from benzothizole modified tert-butyl carbazole derivatives, have potential applications in the detection of volatile acid vapors, highlighting the compound's role in creating efficient chemosensors (Sun et al., 2015).
Chemical Interaction Studies
Research into the interactions of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate derivatives has contributed to our understanding of molecular behavior. For example, studies on carbamate derivatives have shed light on the interplay of strong and weak hydrogen bonds in crystal structures, offering insights into molecular assembly and the formation of three-dimensional architectures (Das et al., 2016).
Environmental Applications
Additionally, the role of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate derivatives in environmental science has been explored, particularly in the separation of polyaromatic hydrocarbons (PAHs) using cyclodextrin-modified mobile phases. This research demonstrates the compound's utility in enhancing analytical techniques for environmental monitoring (Husain et al., 1995).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-12-4-7-13(16,8-5-12)9-6-12/h16H,4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXCWNGGPGPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.